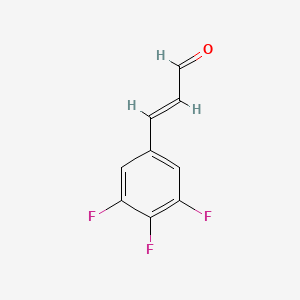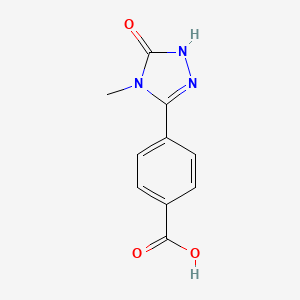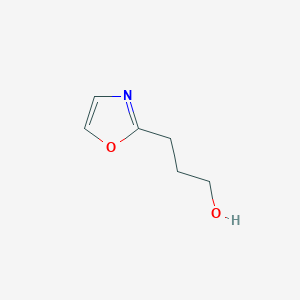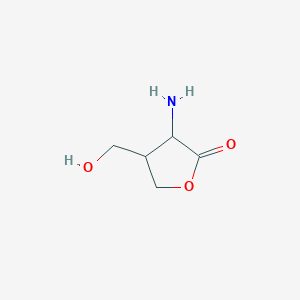
1,1,1-Trifluoro-3-cyclohexyl-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-cyclohexyl-2-propanol is an organic compound characterized by the presence of three fluorine atoms and a cyclohexyl group attached to a propanol backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-cyclohexyl-2-propanol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 1,1,1-trifluoroacetone, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trifluoro-3-cyclohexyl-2-propanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products:
Oxidation: Cyclohexyl trifluoromethyl ketone.
Reduction: Cyclohexyl trifluoromethyl alcohol.
Substitution: Cyclohexyl trifluoromethyl chloride.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3-cyclohexyl-2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-3-cyclohexyl-2-propanol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable tool in medicinal chemistry. The compound can modulate enzyme activity and receptor binding, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-2-propanol: Similar in structure but lacks the cyclohexyl group, making it less hydrophobic.
3-Bromo-1,1,1-trifluoro-2-propanol:
1,1,1-Trifluoro-2-butanol: Has an additional carbon atom in the backbone, affecting its physical and chemical properties.
Uniqueness: 1,1,1-Trifluoro-3-cyclohexyl-2-propanol is unique due to the presence of both the trifluoromethyl group and the cyclohexyl group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high lipophilicity and metabolic stability.
Eigenschaften
Molekularformel |
C9H15F3O |
|---|---|
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
3-cyclohexyl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H15F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h7-8,13H,1-6H2 |
InChI-Schlüssel |
RMHXCCFQIOVNCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
![5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol](/img/structure/B13580366.png)



